1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate

Übersicht

Beschreibung

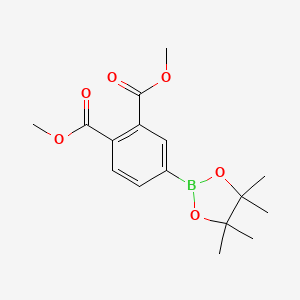

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate is a chemical compound with the molecular formula C16H21BO6. It is known for its unique structure, which includes a phthalate core substituted with a dioxaborolane group. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate typically involves the reaction of phthalic anhydride with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include elevated temperatures and the use of an organic solvent like toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the dioxaborolane group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce various boron-containing derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying biological processes.

Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate involves its ability to form stable complexes with various molecules. The dioxaborolane group can interact with nucleophiles, leading to the formation of boron-containing compounds. These interactions are crucial for its applications in synthesis and drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another boron-containing compound used in organic synthesis.

Boron Trifluoride: A common reagent in chemical reactions.

Tetramethyl-1,3,2-dioxaborolane: A related compound with similar reactivity.

Uniqueness

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate is unique due to its specific structure, which combines a phthalate core with a dioxaborolane group. This combination provides distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Biologische Aktivität

1,2-Dimethyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate, with CAS number 2157414-14-5, is a compound that has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁BO₆

- Molecular Weight : 320.15 g/mol

- Structure : The compound features a phthalate core with a boron-containing dioxaborolane moiety that may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron-mediated mechanisms. Boron compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

- Enzyme Inhibition : Boron-containing compounds can act as inhibitors for certain enzymes by forming stable complexes with active site residues. This inhibition can affect metabolic pathways that are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : Research indicates that boronates can interact with hydrogen peroxide (H₂O₂), a reactive oxygen species implicated in oxidative stress and various diseases. The ability of this compound to modulate ROS levels could be significant in cancer therapy and neuroprotection .

Pharmacological Studies

Recent studies have highlighted the potential of similar boron-based compounds in cancer treatment. For instance, derivatives of boronates have shown selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is often due to the differential uptake mechanisms employed by cancerous tissues .

Case Study 1: Cancer Cell Inhibition

In a study examining the effects of related boron-containing compounds on cancer cell lines, it was found that certain derivatives exhibited potent growth inhibition at concentrations as low as 10 µM. These compounds were shown to induce apoptosis in tumor cells while having minimal effects on non-tumorigenic cells .

Case Study 2: ROS Activation

Another investigation focused on the interaction between boronate esters and H₂O₂. It was demonstrated that these compounds could facilitate the conversion of aryl boronates to phenols in the presence of H₂O₂, potentially leading to the development of therapeutic agents that exploit oxidative stress pathways in cancer cells .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2157414-14-5 |

| Molecular Formula | C₁₆H₂₁BO₆ |

| Molecular Weight | 320.15 g/mol |

| Biological Activity | Enzyme inhibition, ROS modulation |

| Potential Applications | Cancer therapy |

Eigenschaften

IUPAC Name |

dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)10-7-8-11(13(18)20-5)12(9-10)14(19)21-6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDRAXBPIRSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901334437 | |

| Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2157414-14-5 | |

| Record name | Dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901334437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.